

1-Indan-1-yl-piperazine: An Unexplored Moiety with Latent Therapeutic Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Indan-1-yl-piperazine

Cat. No.: B060838

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A comprehensive review of the available scientific literature reveals a notable absence of dedicated research on the specific therapeutic applications of **1-Indan-1-yl-piperazine**. Despite the well-documented and diverse pharmacological activities of its constituent chemical scaffolds—the indane and piperazine rings—this particular combination appears to be a largely uninvestigated entity in the realm of drug discovery and development. This technical guide, therefore, serves to highlight the potential therapeutic avenues for **1-Indan-1-yl-piperazine** based on the established biological profiles of related compounds, while underscoring the critical need for empirical investigation to unlock its true pharmacological value.

Core Chemical Structure and Physicochemical Properties

1-Indan-1-yl-piperazine is a heterocyclic organic compound with the molecular formula $C_{13}H_{18}N_2$. Its structure features a piperazine ring linked to an indane group at the 1-position.

Property	Value
Molecular Formula	$C_{13}H_{18}N_2$
Molecular Weight	202.30 g/mol
CAS Number	185678-56-2

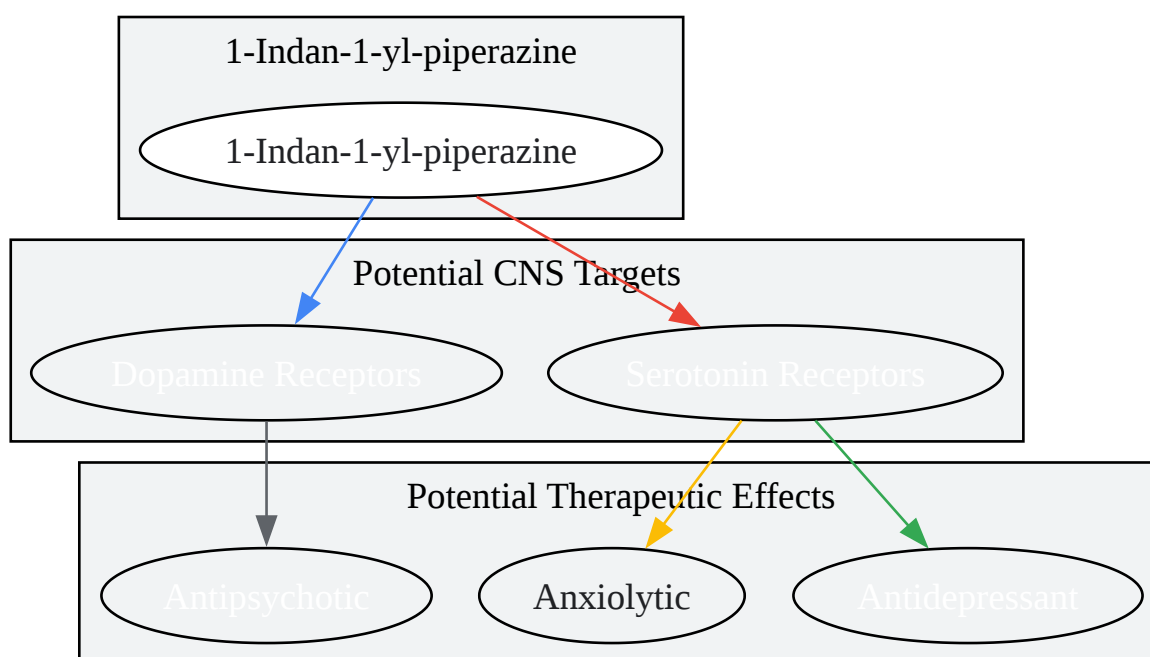
The synthesis of **1-Indan-1-yl-piperazine** has been described in the scientific literature, for instance, in a 1997 publication in the Journal of Medicinal Chemistry. The synthesis typically involves the reaction of 1-indanone with piperazine, followed by reduction.

Inferred Therapeutic Potential: A Landscape of Possibilities

The therapeutic potential of **1-Indan-1-yl-piperazine** can be extrapolated from the known biological activities of the piperazine and indanone nuclei. Piperazine and its derivatives are ubiquitous in medicinal chemistry, forming the backbone of numerous drugs with a wide array of applications.^{[1][2]} Similarly, the indanone scaffold is present in various biologically active molecules.

Central Nervous System (CNS) Applications

The piperazine moiety is a well-known pharmacophore for CNS-active drugs, particularly those targeting monoaminergic systems.^{[1][2]} Many piperazine-containing compounds exhibit antidepressant, anxiolytic, and antipsychotic properties.^{[1][2]} This is often attributed to their ability to interact with dopamine and serotonin receptors. Given this precedent, **1-Indan-1-yl-piperazine** is a prime candidate for investigation into its potential as a novel CNS agent.



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Anti-inflammatory and Analgesic Properties

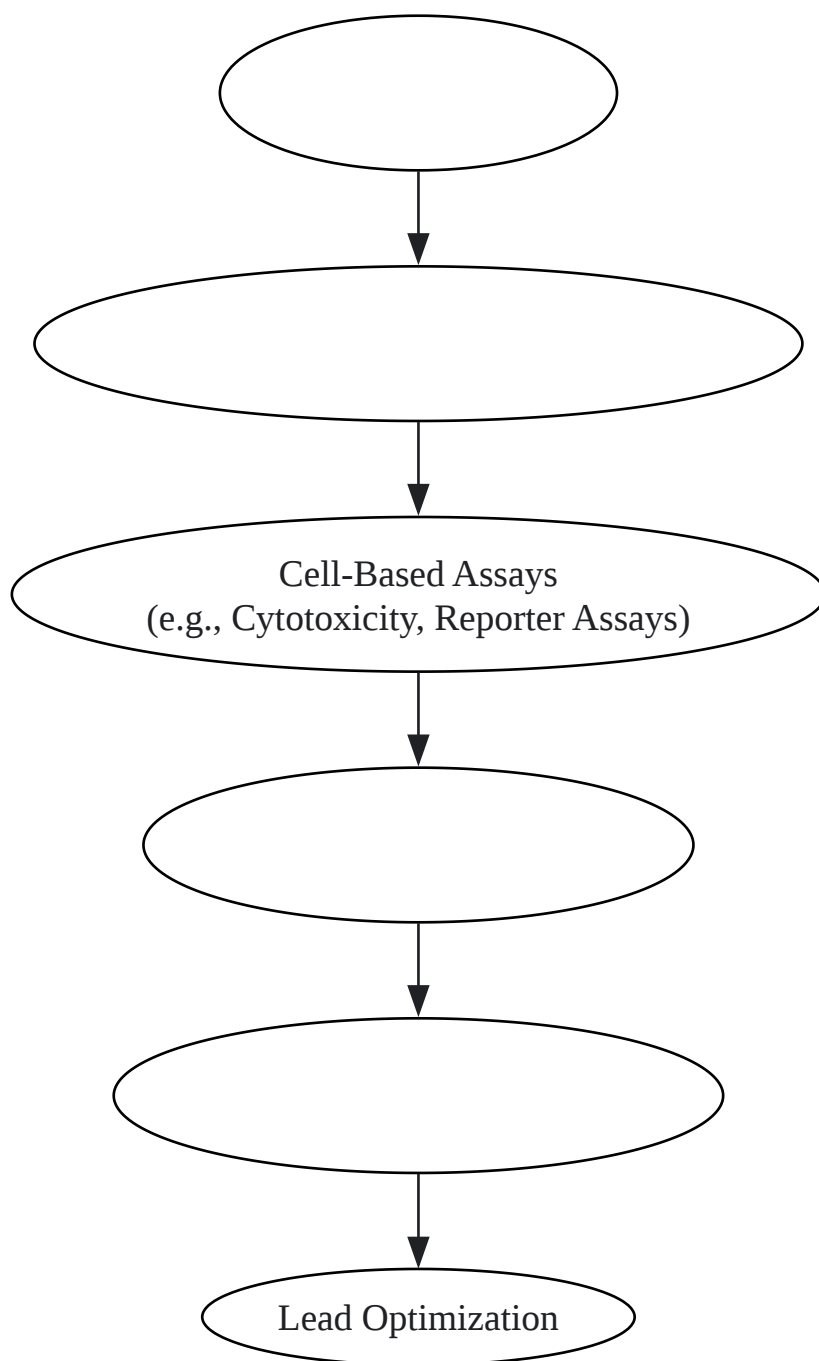
Derivatives of piperazine have also been explored for their anti-inflammatory and analgesic effects.[3] The mechanism of action in these cases can be varied, but often involves modulation of inflammatory pathways. The indanone moiety, too, is found in compounds with anti-inflammatory activity. Therefore, it is plausible that **1-Indan-1-yl-piperazine** could exhibit similar properties.

Anticancer Potential

The piperazine ring is a common structural motif in a number of anticancer agents.[4] Its presence can confer favorable pharmacokinetic properties and allow for interactions with various targets within cancer cells. While less common, some indanone derivatives have also shown promise in oncology. The potential for **1-Indan-1-yl-piperazine** as an anticancer agent warrants investigation.

The Path Forward: A Call for Experimental Validation

The therapeutic applications discussed above are purely hypothetical and based on the activities of structurally related compounds. To establish a definitive pharmacological profile for **1-Indan-1-yl-piperazine**, a systematic and rigorous experimental workflow is essential.



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Suggested Experimental Protocols

- High-Throughput Screening (HTS): To broadly assess the biological activity of **1-Indan-1-yl-piperazine**, it should be screened against a diverse panel of biological targets, including G-protein coupled receptors (GPCRs), kinases, and other enzymes.

- **Receptor Binding Assays:** Based on the prevalence of CNS activity in piperazine derivatives, competitive radioligand binding assays should be conducted for a panel of dopamine and serotonin receptor subtypes.
- **Enzyme Inhibition Assays:** To explore potential anti-inflammatory or anticancer effects, assays for key enzymes such as cyclooxygenases (COX-1/COX-2) and various protein kinases should be performed.
- **In Vitro Cytotoxicity Assays:** The compound should be tested against a panel of cancer cell lines to determine its potential as an anticancer agent.
- **In Vivo Models:** Should promising in vitro activity be identified, subsequent studies in appropriate animal models of disease (e.g., models of depression, inflammation, or cancer) would be necessary to evaluate efficacy and safety.

Conclusion

1-Indan-1-yl-piperazine represents a significant gap in the current landscape of medicinal chemistry research. While the individual components of its structure suggest a high probability of biological activity, the absence of specific studies means its therapeutic potential remains unrealized. The synthesis of this compound is documented, providing a clear starting point for a thorough pharmacological investigation. The research community is encouraged to undertake the necessary in vitro and in vivo studies to elucidate the biological properties of **1-Indan-1-yl-piperazine**. Such research could uncover a novel therapeutic agent with applications in a range of diseases, from neurological disorders to cancer. Until such data is generated, any discussion of its therapeutic applications must remain in the realm of informed speculation.

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- To cite this document: BenchChem. [1-Indan-1-yl-piperazine: An Unexplored Moiety with Latent Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b060838#1-indan-1-yl-piperazine-and-its-potential-therapeutic-applications]

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